Spiro[4.5]decane-1-carboxylic acid
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Overview
Description
Spiro[4.5]decane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, where two rings share a single common atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]decane-1-carboxylic acid typically involves the construction of the spirocyclic framework followed by functionalization to introduce the carboxylic acid group. One common method involves the use of cyclohexadienes as starting materials, which undergo bridgehead substitution and oxidative cleavage to form the spiro[4.5]decane skeleton . The carboxylic acid group can then be introduced through various functionalization reactions, such as oxidation or hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]decane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The spirocyclic structure allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield spiro[4.5]decanone, while reduction can produce spiro[4.5]decanol .
Scientific Research Applications
Spiro[4.5]decane-1-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of spiro[4.5]decane-1-carboxylic acid and its derivatives often involves binding to specific molecular targets, such as enzymes or receptors. For example, as a prolyl hydroxylase domain inhibitor, it competes with natural substrates for binding to the active site, thereby inhibiting the enzyme’s activity and modulating the hypoxic response in cells . This can lead to increased production of erythropoietin and other hypoxia-inducible factors, which are beneficial in treating anemia .
Comparison with Similar Compounds
Similar Compounds
Spirotetramat: A spirocyclic insecticide with a similar spiro[4.5]decane core, used in agriculture.
Halichlorine and Pinnaic Acid: Marine natural products with a 6-azaspiro[4.5]decane skeleton, known for their biological activities.
Uniqueness
Spiro[4.5]decane-1-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a carboxylic acid group, which allows for diverse chemical modifications and applications. Its ability to act as a scaffold for drug development and as a chiral ligand in asymmetric synthesis further distinguishes it from other similar compounds .
Biological Activity
Spiro[4.5]decane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
This compound features a distinct spirocyclic structure that contributes to its biological properties. The compound can be synthesized through various methods, including oxidative cleavage strategies from tricyclic precursors, which yield the desired spiro framework with high stereochemical fidelity .
1. Prolyl Hydroxylase Domain Inhibition
Research has shown that derivatives of spiro[4.5]decane, particularly spiro[4.5]decanones, serve as potent inhibitors of prolyl hydroxylase domain (PHD) enzymes, which are crucial for the regulation of hypoxia-inducible factors (HIFs). These enzymes are targets for treating conditions like anemia and ischemia-related diseases. The structure-activity relationship (SAR) studies indicate that modifications to the spirocyclic core can enhance selectivity and potency against specific PHD isoforms .
Table 1: Inhibition Potency of Spiro[4.5]decanone Derivatives
Compound ID | IC50 (μM) for PHD2 | IC50 (μM) for PHD3 |
---|---|---|
11 | 3.95 ± 0.75 | 1.05 ± 0.04 |
23 | 0.219 ± 0.025 | - |
24 | - | - |
2. Anticonvulsant Activity
Studies have also explored the anticonvulsant properties of spiro[4.5]decane derivatives, particularly in relation to their carboxylic acid functionality. Compounds such as spiro[4.6]undecane-2-carboxylic acid have demonstrated efficacy in seizure models, suggesting that the spiro framework may confer resistance to metabolic alterations typically seen with other anticonvulsants like valproic acid .
Table 2: Anticonvulsant Activity Comparison
Compound | Efficacy against Seizures | Notes |
---|---|---|
Spiro[4.6]undecane-2-acetic acid | Moderate | Effective in pentylenetetrazol model |
Valproic Acid | High | Standard anticonvulsant |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- PHD Inhibition : The binding mode involves chelation with active site metals and interactions with critical residues within the enzyme's active site, influencing HIF stability and activity.
- Anticonvulsant Mechanism : The carboxylic acid moiety appears essential for eliciting anticonvulsant effects by modulating neurotransmitter systems.
Case Study 1: Myelostimulation
A study evaluated the effects of a derivative, 1,3,8-triazaspiro[4.5]decane-2,4-dione, demonstrating significant myelostimulating activity in models of cyclophosphamide-induced myelodepression. This compound accelerated lymphocyte and granulocyte regeneration in bone marrow, indicating potential applications in hematological therapies .
Case Study 2: Neuropharmacology
Research into the neuropharmacological effects of spiro[4.5]decane derivatives revealed their potential as intermediates in developing drugs targeting neurological disorders due to their structural properties that facilitate receptor interactions and enzyme modulation .
Properties
Molecular Formula |
C11H18O2 |
---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
spiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C11H18O2/c12-10(13)9-5-4-8-11(9)6-2-1-3-7-11/h9H,1-8H2,(H,12,13) |
InChI Key |
WZCCMMFDZFPIDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCCC2C(=O)O |
Origin of Product |
United States |
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